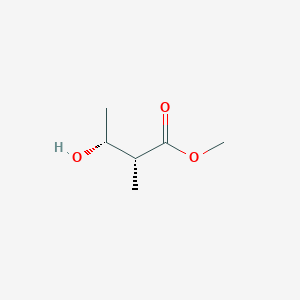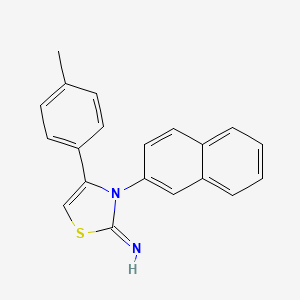
Benzene, (1-hexynylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-hexynylseleno)-: is an organic compound characterized by the presence of a benzene ring substituted with a 1-hexynylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-hexynylseleno)- typically involves the reaction of benzene with 1-hexynylselenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: While the industrial production methods for Benzene, (1-hexynylseleno)- are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques may be utilized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, (1-hexynylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the hexynylseleno group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Benzene, (1-hexynylseleno)- is used as a building block in organic synthesis
Biology: In biological research, the compound may be used to study the effects of selenium-containing compounds on cellular processes. Selenium is known for its antioxidant properties and potential therapeutic benefits.
Medicine: The compound’s potential medicinal applications include the development of new drugs with selenium-based pharmacophores. Selenium-containing compounds have shown promise in cancer therapy and other medical treatments.
Industry: In the industrial sector, Benzene, (1-hexynylseleno)- may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism by which Benzene, (1-hexynylseleno)- exerts its effects involves interactions with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular redox balance and signaling pathways. The benzene ring provides a stable framework for the compound, allowing it to interact with various biological targets.
Comparison with Similar Compounds
Benzene, (1-hexynyl)-: Lacks the selenium atom, resulting in different chemical and biological properties.
Benzene, (1-hexynylthio)-: Contains a sulfur atom instead of selenium, leading to variations in reactivity and applications.
Benzene, (1-hexynylamino)-:
Uniqueness: Benzene, (1-hexynylseleno)- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This sets it apart from similar compounds and makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
68001-64-9 |
|---|---|
Molecular Formula |
C12H14Se |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
hex-1-ynylselanylbenzene |
InChI |
InChI=1S/C12H14Se/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
NXERMBBWEMLZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


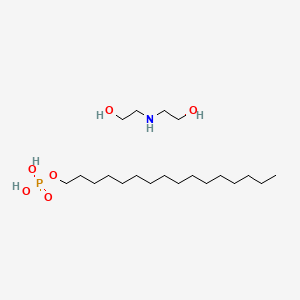
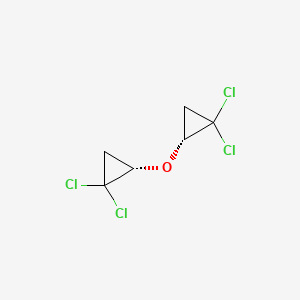
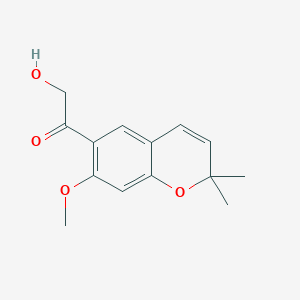

![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

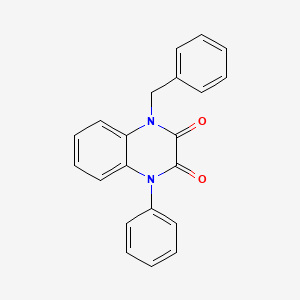
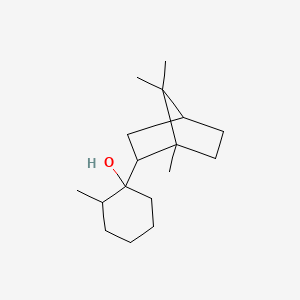
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
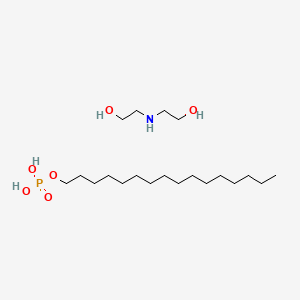
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
